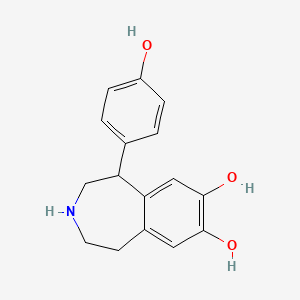

1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-

描述

Chemical Identity: The compound 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- (IUPAC name: 6-Chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol) is a benzazepine derivative with a chloro substituent at position 6 and a 4-hydroxyphenyl group at position 1 (Figure 1). Its molecular formula is C₁₆H₁₆ClNO₃, and it is commonly known as Fenoldopam or SK&F 82526 .

Pharmacological Role: Fenoldopam acts as a selective dopamine D1 receptor agonist, promoting vasodilation via activation of peripheral D1 receptors. It is clinically used as an antihypertensive agent, particularly in managing acute hypertension .

属性

CAS 编号 |

102430-68-2 |

|---|---|

分子式 |

C16H17NO3 |

分子量 |

271.31 g/mol |

IUPAC 名称 |

5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |

InChI |

InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)14-9-17-6-5-11-7-15(19)16(20)8-13(11)14/h1-4,7-8,14,17-20H,5-6,9H2 |

InChI 键 |

WEQOPZCFAOUMAW-UHFFFAOYSA-N |

规范 SMILES |

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)O |

产品来源 |

United States |

准备方法

Ring-Closure Approaches

Early methods for benzazepine synthesis relied on intramolecular cyclization of amino-substituted precursors. For example, Ackerman et al. demonstrated that 3-phenyl-3-(2-aminoethyl)phthalide derivatives undergo spontaneous lactamization to form 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones under solvent-free conditions. This approach, while effective for simpler analogs, faces challenges in introducing diol and 4-hydroxyphenyl groups due to competing side reactions.

A modified protocol involves the use of OsO₄-mediated dihydroxylation of dihydronaphthalene derivatives to install vicinal diols, followed by oxidative cleavage with NaIO₄ to generate dialdehydes. These intermediates serve as substrates for reductive amination, enabling the incorporation of aryl amine groups.

Reductive Amination Methods

Reductive amination has emerged as a versatile strategy for constructing the benzazepine core. Ouchakour et al. reported a de novo synthesis of N-substituted benzazepines via sequential dihydroxylation, oxidative cleavage, and double reductive amination. For the target compound, this method involves:

- Dihydroxylation : Treatment of 1,4-dihydronaphthalene with OsO₄ yields a cis-diol intermediate.

- Oxidative Cleavage : NaIO₄ cleaves the diol to a dialdehyde.

- Reductive Cyclization : Reaction with 4-hydroxyphenylamine in the presence of NaBH₃CN facilitates ring closure.

This method achieved moderate yields (22–35%) and allowed for regioselective installation of the 4-hydroxyphenyl group.

Stepwise Synthesis of 1H-3-Benzazepine-7,8-diol Derivatives

Starting Material Selection

The choice of starting materials significantly impacts synthetic efficiency. Dihydronaphthalene regioisomers (1,2- or 1,4-dihydro derivatives) are preferred due to their accessibility and compatibility with dihydroxylation. For example, 1,4-dihydronaphthalene undergoes OsO₄-catalyzed dihydroxylation to yield cis-7,8-diol , a critical intermediate for subsequent oxidation.

Dihydroxylation and Oxidative Cleavage

Dihydroxylation with OsO₄ proceeds stereospecifically, producing vicinal diols with cis-configuration. The resulting diol is treated with NaIO₄ to generate a dialdehyde via oxidative cleavage of the double bond. This step is highly efficient, with conversions exceeding 90% under optimized conditions.

Reductive Amination with 4-Hydroxyphenyl Groups

The dialdehyde intermediate undergoes reductive amination with 4-hydroxyphenylamine in dichloromethane, using NaBH₃CN as the reducing agent. This step forms the tetrahydrobenzazepine ring while introducing the 4-hydroxyphenyl substituent.

Key Reaction Conditions :

- Solvent : CH₂Cl₂ or THF

- Temperature : Room temperature (20–25°C)

- Catalyst : NaBH₃CN (2.0 equiv)

- Yield : 28–32% (two-step process)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF) enhance the solubility of dialdehyde intermediates, improving cyclization efficiency. Elevated temperatures (40–65°C) accelerate reductive amination but risk epimerization of stereocenters.

Catalysts and Reagents

NaBH₃CN outperforms alternative reductants (e.g., NaBH₄) by minimizing over-reduction and preserving stereochemical integrity. Acidic additives (e.g., AcOH) protonate the imine intermediate, accelerating cyclization.

Analytical Characterization of Synthetic Products

Synthetic benzazepines are characterized via:

化学反应分析

Alkylation at the Nitrogen (Position 3)

The benzazepine’s secondary amine at position 3 undergoes alkylation to introduce substituents, modulating pharmacological activity.

Example :

The N-allyl derivative (SKF 85174) is synthesized by treating 6-chloro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol with allyl bromide under basic conditions .

Halogenation of the Aromatic Ring

Electrophilic halogenation occurs at the 6-position of the benzazepine core.

Example :

5,8-Dibromo-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is synthesized by brominating the parent compound in acetic acid .

Hydroxylation and Oxidation

The catechol (7,8-dihydroxy) moiety participates in redox reactions.

Example :

Methoxy-protected intermediates are cleaved with concentrated HBr to yield the active 7,8-dihydroxy form.

Acylation and Sulfonylation

The amine group reacts with acyl or sulfonyl chlorides.

Example :

Coupling with 4-(4-chlorophenyl)butanoyl chloride yields Res-7-55, a potent bronchorelaxant .

Salt Formation

The compound forms salts to improve solubility and stability.

| Reaction | Reagents/Conditions | Product | Key Findings | Source |

|---|---|---|---|---|

| Hydrobromide Salt | HBr in ethanol | 2,3,4,5-Tetrahydro-1H-3-benzazepine-7,8-diol hydrobromide | Commonly used in pharmacological studies. |

Cyclization and Ring Expansion

The benzazepine core is synthesized via cyclization of tetrahydroisoquinoline precursors.

| Reaction | Reagents/Conditions | Product | Key Findings | Source |

|---|---|---|---|---|

| Cyclization | Borane (BH₃), THF | Benzazepine from benzazepinone | Key step in core synthesis. |

Example :

Reduction of 1-(3,4-dihydroisoquinolin-2-yl)ethanone with borane yields the tetrahydrobenzazepine core .

科学研究应用

1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- has several scientific research applications, including :

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways . The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Physical Properties :

Comparison with Structurally Related Benzazepine Derivatives

Structural Modifications and Receptor Activity

The following table summarizes key structural analogs of Fenoldopam and their pharmacological profiles:

Impurities and Related Compounds

- Fenoldopam Related Compound A: N-methylated derivative (CAS: 73972-91-5), an inactive impurity formed during synthesis .

生物活性

1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-, commonly referred to as SKF38393, is a compound that has garnered significant attention in pharmacological research due to its selective agonistic activity at dopamine D1 receptors. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C16H17NO2

- Molecular Weight : 273.31 g/mol

- CAS Number : 20012-10-6

- IUPAC Name : 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

Structure

The structural representation of SKF38393 reveals a complex arrangement conducive to its biological interactions. It features a benzazepine core with hydroxyl groups at positions 7 and 8.

SKF38393 acts primarily as a selective partial agonist at dopamine D1 receptors. Research indicates that it enhances dopaminergic signaling pathways which are crucial for various neurological functions. The compound has been shown to promote glutamate release in hippocampal neurons through protein kinase A-mediated mechanisms .

Table 1: Receptor Selectivity Profile

| Receptor Type | Ki Value (nM) |

|---|---|

| D1 | ~1 |

| D5 | ~0.5 |

| D2 | ~150 |

| D3 | ~5000 |

| D4 | ~1000 |

Therapeutic Potential

Research highlights the potential of SKF38393 in treating various conditions linked to dopaminergic dysfunctions. Its role in enhancing cognitive functions and neuroprotection has been explored in several studies.

Case Study Insights

- Cognitive Enhancement : In a study involving aged rats, administration of SKF38393 resulted in improved performance in memory tasks compared to control groups. This suggests its potential utility in age-related cognitive decline .

- Neuroprotection : Another investigation demonstrated that SKF38393 could mitigate neuronal damage in models of ischemia by promoting cell survival pathways through dopamine receptor activation .

- Behavioral Studies : SKF38393 has been utilized in preclinical models to assess its effects on locomotor activity and anxiety-like behaviors. Results indicated a dose-dependent increase in exploratory behavior without inducing hyperactivity .

In Silico Studies

Recent advancements include molecular docking studies that predict the binding affinities of SKF38393 with various target proteins. These studies provide insights into its pharmacokinetic properties and potential off-target effects.

Table 2: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| D1 Receptor | -9.5 |

| D2 Receptor | -7.8 |

| Glutamate Receptor | -8.2 |

常见问题

Basic Research Questions

Q. How is the stereochemistry of 1H-3-benzazepine derivatives confirmed, and why is it critical for dopaminergic activity?

- Methodological Answer : Stereochemical confirmation involves single-crystal X-ray diffraction (XRD) to determine absolute configurations, as demonstrated for the R isomer of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine . High-performance liquid chromatography (HPLC) with chiral columns or diastereomeric derivatization is used to assess enantiomeric purity (>97% for R isomers). The R configuration is critical for dopamine receptor binding, as it aligns catecholic hydroxyls and the basic nitrogen in a conformation that maximizes interaction with receptor accessory sites .

Q. What experimental methods distinguish D1 receptor monomer vs. D1-D2 heteromer activation by benzazepine derivatives?

- Methodological Answer : Use in vitro assays comparing cAMP production (D1 monomer activity) and calcium mobilization (D1-D2 heteromer activity). For example:

- SKF83959 : Activates calcium release via Gq/11 in D1-D2 co-expressing cells but lacks cAMP effects .

- SKF83822 : Stimulates cAMP in D1 monomers but does not affect calcium signaling .

- Key tools include co-transfected HEK293 cells, selective antagonists (e.g., SCH23390 for D1), and calcium imaging (e.g., Fura-2) .

Q. What analytical techniques validate the stability of fenoldopam derivatives under experimental conditions?

- Methodological Answer : Electrochemical oxidation studies (cyclic voltammetry) track degradation pathways in acidic anolytes, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) identify breakdown products like methanesulfonate salts . Stability protocols should include light protection, desiccation, and inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in D1-D2 heteromer signaling data across in vitro and in vivo models?

- Methodological Answer :

- Step 1 : Use conditional knockout mice lacking D1 or D2 receptors in striatal neurons to isolate heteromer-specific effects .

- Step 2 : Combine in vivo microdialysis (measuring extracellular Ca²⁺) with ex vivo tissue assays (e.g., Western blot for CaMKIIα phosphorylation) to correlate systemic SKF83959 effects with heteromer activity .

- Step 3 : Address tissue-specific expression biases by quantifying receptor dimerization via proximity ligation assays (PLA) in brain slices .

Q. What strategies mitigate off-target effects when studying benzazepine-mediated neurotrophic responses (e.g., BDNF expression)?

- Methodological Answer :

- Pharmacological Controls : Co-administer selective D1 (SCH23390) or D2 (raclopride) antagonists to confirm heteromer specificity .

- Genetic Controls : siRNA knockdown of D1 or D2 in primary striatal cultures to abolish SKF83959-induced BDNF upregulation .

- Pathway Inhibition : Block downstream effectors (e.g., PLC inhibitor U73122 for calcium signaling) to isolate Gq/11-dependent mechanisms .

Q. How to optimize analytical workflows for detecting trace impurities in fenoldopam synthesis?

- Methodological Answer :

- Impurity Profiling : Use reverse-phase HPLC with UV/Vis detection (λ = 280 nm) to separate fenoldopam from related compounds (e.g., N-methyl derivatives) .

- Quantification : Calibrate against USP reference standards (e.g., Fenoldopam Related Compound A RS, C17H18ClNO3·CH4SO3) with a detection limit of 0.1% w/w .

- Validation : Perform forced degradation studies (heat, light, pH extremes) followed by LC-MS/MS to confirm method robustness .

Methodological Considerations for Safety and Compliance

Q. What safety protocols are essential for handling 1H-3-benzazepine derivatives in laboratory settings?

- Answer :

- PPE : Nitrile gloves (tested for permeability), face shields, and EN 166-certified goggles to prevent dermal/ocular exposure .

- Engineering Controls : Fume hoods with ≥100 ft/min face velocity for weighing and synthesis steps .

- Waste Disposal : Incinerate contaminated materials at >850°C with alkaline scrubbers to neutralize halogenated byproducts .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。